azithromycin -

azithromycin

Catalog Number: EVT-7956951
CAS Number:
Molecular Formula: C38H72N2O12
Molecular Weight: 749.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
Source

Azithromycin is synthesized from erythromycin A, which is produced by the bacterium Saccharopolyspora erythraea. The synthesis process involves chemical modifications to enhance its pharmacological properties, such as improved absorption and reduced gastrointestinal side effects.

Classification

Azithromycin is classified as a macrolide antibiotic and specifically as an azalide due to the presence of a nitrogen atom in the lactone ring. It acts primarily by inhibiting bacterial protein synthesis.

Synthesis Analysis

Methods

The synthesis of azithromycin typically involves several key steps:

  1. Starting Material: Erythromycin A oxime is used as the primary starting material.
  2. Rearrangement Reaction: The erythromycin oxime undergoes a rearrangement reaction facilitated by reagents like tosyl chloride under controlled temperatures.
  3. Reduction Reaction: Sodium borohydride or potassium borohydride is employed to reduce intermediates formed during the rearrangement.
  4. Methylation: This step involves introducing methyl groups to the compound, often using formaldehyde and formic acid.
  5. Crystallization: The final product, azithromycin, is purified through recrystallization techniques to obtain high purity levels .

Technical Details

The synthesis can be performed using various methods, including one-pot reactions that simplify the process and reduce production costs. The yield of azithromycin can reach up to 68.5% depending on the specific conditions employed during synthesis .

Molecular Structure Analysis

Structure

Azithromycin has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₅H₁₄N₂O₁₃
  • Molecular Weight: 375.42 g/mol
  • Structural Characteristics: It contains a 15-membered lactone ring with an attached amino group, which distinguishes it from other macrolides.

Data

The molecular structure can be represented as follows:

Azithromycin C15H14N2O3\text{Azithromycin }\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure allows azithromycin to effectively bind to bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions Analysis

Reactions

Azithromycin undergoes various chemical reactions that are crucial for its synthesis and activity:

  1. Beckmann Rearrangement: This reaction converts erythromycin oxime into an intermediate that can be further processed into azithromycin.
  2. Reduction Reactions: These reactions are essential for converting intermediates into the final azithromycin product.
  3. Methylation: Involves adding methyl groups to enhance the antibiotic's efficacy.

Technical Details

The reactions typically require careful control of pH and temperature to optimize yields and purity. For instance, maintaining a pH around 9 during certain steps ensures optimal conditions for the rearrangement and reduction processes .

Mechanism of Action

Process

Azithromycin exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, specifically at the peptidyl transferase center. This binding inhibits protein synthesis by preventing peptide bond formation during translation.

Data

Research indicates that azithromycin has a long half-life (approximately 68 hours), allowing for once-daily dosing regimens in many treatment protocols. Its ability to penetrate tissues effectively contributes to its efficacy against intracellular pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white crystalline powder
  • Solubility: Soluble in methanol and slightly soluble in water
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pKa Value: Approximately 7.0 (indicating its weakly basic nature)
  • Melting Point: Around 75–77 °C
  • Log P (Partition Coefficient): Indicates good lipophilicity, aiding in tissue penetration.

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Azithromycin is widely used in clinical settings for treating various infections, including:

  • Respiratory Infections: Such as pneumonia and bronchitis.
  • Skin Infections: Effective against soft tissue infections.
  • Sexually Transmitted Infections: Used in treating chlamydia and gonorrhea.
  • Prophylaxis: Sometimes prescribed for individuals at risk of certain infections due to immunocompromised states.

Additionally, azithromycin has been investigated for potential use in treating other conditions beyond bacterial infections, including anti-inflammatory applications in chronic obstructive pulmonary disease .

Synthesis and Development of Azithromycin

Historical Context and Discovery of Azalide Macrolides

The discovery of azithromycin originated from systematic research at Pliva Pharmaceuticals (Zagreb, Croatia) in the 1970s to address erythromycin's acid instability and limited spectrum. Led by Dr. Slobodan Đokić, scientists screened erythromycin A derivatives, culminating in the identification of 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A (later named azithromycin) in 1980 [4] [7]. This compound represented the first "azalide" – a macrolide subclass featuring a nitrogen atom incorporated into the lactone ring. The significance of this discovery was immediately recognized, leading to collaborative development with Pfizer (marketed as Zithromax®) after extensive clinical trials [4]. The first regulatory approval occurred in 1988 (Yugoslavia), followed by US FDA clearance in 1991, establishing azithromycin as a pivotal advancement in macrolide antibiotics [4] [9].

Table 1: Key Events in Azalide Macrolide Discovery and Development

YearEvent
1980Synthesis of azithromycin (PLIVA, Croatia)
1981Patent filing for azithromycin and related azalides
1986Commencement of international clinical development (PLIVA/Pfizer)
1988First regulatory approval (Yugoslavia)
1991US FDA approval (NDA 050710/050711)
2005+Inclusion in WHO Model List of Essential Medicines (multiple iterations)

Structural Modifications from Erythromycin to Azithromycin

Azithromycin (C₃₈H₇₂N₂O₁₂; MW 748.98 g/mol) is a semi-synthetic derivative of erythromycin A. The critical structural modification involves the Beckmann rearrangement of erythromycin A 9-oxime, resulting in the translocation of the carbonyl group (C9) and the insertion of a methyl-substituted nitrogen atom at position 9a within a newly formed 15-membered expanded ring [7] [9]. This transformation yields a structurally unique azalide characterized by:

  • A 15-membered lactone ring containing a tertiary amine group (N-CH₃ at position 9a) instead of the carbonyl oxygen found in erythromycin's 14-membered ring.
  • Retention of the desosamine and cladinose sugar moieties attached at positions C5 and C3, respectively [2] [4].

These modifications confer profound advantages:

  • Enhanced Acid Stability: The absence of the acid-labile C9 carbonyl group and the C6 hydroxyl group's reduced nucleophilicity prevent the acid-catalyzed ketalization (intramolecular dehydration) that plagues erythromycin, leading to degradation products with minimal antibacterial activity [4] [6] [9].
  • Improved Pharmacokinetics: The nitrogen atom imparts a dibasic character (pKa ~8.1 and 8.8 for the desosamine dimethylamino group and the ring tertiary amine, respectively). This facilitates extensive tissue penetration, intracellular accumulation (intracellular/extracellular ratio >30), and a prolonged terminal elimination half-life (~68 hours), enabling once-daily dosing and shorter treatment courses [1] [2] [4].
  • Altered Antibacterial Spectrum: While retaining activity against many Gram-positive pathogens (e.g., S. pyogenes, S. pneumoniae), the structural changes significantly enhance activity against key Gram-negative bacteria (e.g., H. influenzae, M. catarrhalis, N. gonorrhoeae) and intracellular pathogens (e.g., Chlamydia trachomatis, Legionella pneumophila, Mycoplasma pneumoniae) compared to erythromycin [1] [4].

Table 2: Structural and Functional Comparison: Erythromycin vs. Azithromycin

FeatureErythromycin AAzithromycinConsequence of Modification
Lactone Ring Size14-membered15-membered (azalide)Altered ribosomal binding kinetics
C9 PositionKetone (C=O)Secondary Amine (N-CH₃)Eliminates acid-catalyzed ketalization
Ring NitrogenNoYes (9a position)Dibasic character; Enhanced stability
Acid StabilityLow (degrades rapidly at gastric pH)High (stable at gastric pH)Improved oral bioavailability; Reduced GI upset
Plasma Half-life (hrs)~2~68Once-daily dosing; Shorter treatment courses
Key Spectrum AdvantageGram-positiveGram-negatives & Intracellular PathogensBroader clinical utility

Industrial Synthesis Pathways and Yield Optimization

The industrial synthesis of azithromycin starts with erythromycin A as the precursor. The process involves multiple chemical steps requiring careful optimization for yield, purity, and cost-effectiveness [7]:

  • Oximation: Erythromycin A reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol or ethanol under basic conditions (e.g., sodium acetate, NaOH) to form erythromycin A oxime. This step protects the C9 carbonyl during subsequent reactions [7].
  • Beckmann Rearrangement: The oxime undergoes acid-catalyzed rearrangement. Historically, this employed harsh conditions (e.g., concentrated sulfuric acid, chloroform, <5°C), yielding the ring-expanded 9-deoxo-9a-aza-9a-homoerythromycin A (seco-amine) lactam. Optimization focused on:
  • Alternative Solvents: Replacing chloroform with less toxic and more environmentally friendly solvents like toluene or methylene chloride.
  • Acid Catalysts: Exploring milder acids or controlled addition protocols to reduce degradation and improve regioselectivity.
  • Temperature Control: Strict maintenance of low temperatures (-10°C to 5°C) to minimize side reactions [7].
  • N-Methylation: The lactam nitrogen (seco-amine) is methylated to form the tertiary amine characteristic of azithromycin. This traditionally used formaldehyde (HCHO) and formic acid (HCOOH) (Eschweiler-Clarke reaction) under reflux. Key optimizations include:
  • Reductive Amination: A more efficient pathway involves reacting the seco-amine with formaldehyde under reducing conditions (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation). This method offers better yields and fewer impurities [7].
  • Solvent Systems: Use of polar aprotic solvents (e.g., DMF, NMP) or water/alcohol mixtures.
  • Stoichiometry & Reaction Control: Precise control of formaldehyde equivalents and reaction pH/temperature to prevent over-methylation or degradation.
  • Crystallization & Purification: The final azithromycin dihydrate is crystallized from suitable solvents (e.g., acetone/water mixtures). Process optimization targets high purity (>99%), correct crystalline form (dihydrate), and optimal particle size distribution. Techniques include controlled cooling crystallization, anti-solvent addition, and recycling of mother liquors [7] [10].
  • Yield Enhancement: Overall process yields from erythromycin A to azithromycin dihydrate exceeding 65-70% are achievable industrially through:
  • Catalyst Recycling: Where applicable.
  • Intermediate Purity Control: Rigorous purification of intermediates like the oxime and seco-amine.
  • Minimized Degradation: Careful control of reaction parameters (T, pH, time) at each step.
  • Hybridization Strategies (Emerging): Research explores conjugating azithromycin with other antibiotics (e.g., chloramphenicol, metronidazole) via synthetic linkers to create hybrid molecules capable of overcoming specific resistance mechanisms like erm-mediated methylation, although these remain in development [5].

Table 3: Key Steps and Optimizations in Industrial Azithromycin Synthesis

Synthesis StepKey Reagents/ConditionsOptimization StrategiesPurpose/Impact
1. OximationNH₂OH·HCl, NaOAc/NaOH, MeOH/EtOH, 40-60°CSolvent choice, base concentration, reaction timeProtect C9 carbonyl; High yield (>95%)
2. Beckmann RearrangementH₂SO₄, CHCl₃/Toluene/DCM, <5°CAlternative solvents, acid addition rate, strict temp controlRing expansion; Minimize degradation; Improve regioselectivity
3a. Eschweiler-Clarke MethylationHCHO, HCOOH, RefluxLimited due to side productsLow yield (~50-60%); Impurity formation
3b. Reductive Amination (Preferred)HCHO, NaBH₄/NaBH₃CN/H₂(cat), Solvent (H₂O/ROH, DMF), pH controlReducing agent selection, solvent systems, stoichiometry controlHigher yield (>85%); Fewer impurities
4. Crystallization (Dihydrate)Acetone/H₂O mixtures, controlled cooling/anti-solventSeed crystal addition, cooling profile, solvent ratiosHigh purity (>99%); Correct crystal form; Bioavailability
Overall ProcessIntermediate purification, degradation minimization, recyclingIndustrial yield >65-70%

Regulatory Milestones and Global Approval Frameworks

Azithromycin's regulatory journey began with its initial approval in Yugoslavia in 1988, followed by centralized approvals in major markets:

  • United States (1991): FDA approvals under NDAs 050710 (oral suspension), 050711 (tablets), and later 050784 (IV injection). The FDA recognized its novel azalide structure and distinct clinical profile from erythromycin [4] [9].
  • European Union (1991-1992): Granted centralized marketing authorization (Zithromax®). Subsequent approvals covered various formulations and indications across member states [4].
  • World Health Organization (WHO): Inclusion in the WHO Model List of Essential Medicines (multiple iterations) solidified its status as a critical antibiotic for global health, particularly for community-acquired pneumonia, chlamydia, and trachoma control programs [4].

The regulatory framework governing azithromycin evolved significantly during its lifecycle:

  • Patent Protection: Initial compound patents expired in major markets around 2005-2007, leading to widespread generic entry. Patent strategies often focused on formulations (e.g., Zmax® extended-release suspension) and specific uses [4] [9].
  • Harmonization Efforts: The International Council for Harmonisation (ICH) guidelines (Quality, Safety, Efficacy – QSE) provided a framework for subsequent generic approvals, ensuring consistent standards for bioequivalence and manufacturing quality (GMP) globally [10].
  • Antimicrobial Resistance (AMR) Considerations: Regulatory agencies increasingly required monitoring of resistance patterns (e.g., S. pneumoniae, N. gonorrhoeae, C. trachomatis) post-approval. Azithromycin is classified by WHO as a Critically Important Antimicrobial (CIA) for human medicine, highlighting the need for stewardship to preserve its utility [4] [8]. Regulatory pathways now often require justification for new combination therapies (e.g., azithromycin + gentamicin for gonorrhea per CDC guidelines) based on resistance surveillance data [1].
  • Globalization: Regulatory approvals extended to over 100 countries. Collaborative initiatives like the WHO Prequalification Programme aimed to ensure quality generic azithromycin availability in low- and middle-income countries (LMICs), particularly for trachoma mass drug administration (MDA) programs [4].

Table 4: Key Regulatory Milestones for Azithromycin

YearRegion/AgencyMilestoneSignificance
1988YugoslaviaFirst global marketing authorizationValidation of Pliva's discovery
1991US FDANDA 050710/050711 approved (Oral Suspension, Tablets)Major market entry (Pfizer as licensee)
1991-1992European Union (EMA)Centralized Marketing Authorization (Zithromax®)Approval across EU member states
1997US FDANDA 050784 approved (IV Injection)Expanded use to hospitalized patients
~2005-2007GlobalExpiry of core compound patentsWidespread generic availability; Price reduction
2007+WHOInclusion in Model List of Essential Medicines (multiple listings)Recognition as critical therapy for global health
OngoingGlobalWHO Critically Important Antimicrobial (CIA) classificationDrives antimicrobial stewardship programs
OngoingGlobal (Regulatory Agencies)Approval of generics via ICH-harmonized bioequivalence & GMP standardsEnsures quality and efficacy of generic products worldwide

Properties

Product Name

azithromycin

IUPAC Name

(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C38H72N2O12

Molecular Weight

749.0 g/mol

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36?,37-,38-/m1/s1

InChI Key

MQTOSJVFKKJCRP-ZOFOWXHFSA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Solubility

In water, 2.37 mg/L at 25 °C (est)

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.